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Introduction

The condensin Il complex is a crucial player in the spatial organization of the genome,
particularly in chromosome condensation during mitosis.[1] Composed of a core heterodimer of
SMC2 and SMC4 proteins and three non-SMC regulatory subunits (NCAPH2, NCAPD3, and
NCAPG?2), condensin IlI's role extends beyond mitosis, influencing interphase chromatin
structure and gene expression.[2][3][4] Understanding the intricate network of protein-protein
interactions that modulate condensin Il function is paramount for elucidating its mechanisms in
both normal cellular processes and disease states. Co-immunoprecipitation (Co-IP) coupled
with mass spectrometry (MS) has emerged as a powerful technique to identify and quantify
these interacting partners.[5][6] This document provides detailed application notes and
protocols for the identification of condensin Il interacting proteins using Co-IP.

Data Presentation: Condensin Il Interacting Proteins

Co-immunoprecipitation experiments followed by mass spectrometry have identified several
interacting partners of the condensin Il complex. The following table summarizes key
interactors identified in studies using antibodies against condensin Il subunits, such as
NCAPHZ2. It is important to note that some interactions may be cell-type specific or dependent
on the cellular state (e.g., cell cycle phase).
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Note: Quantitative data such as fold enrichment can vary significantly between experiments

depending on the cell type, experimental conditions, and data analysis pipeline. The values

presented are illustrative and researchers should always include appropriate controls and

statistical analysis in their own experiments.
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Experimental Protocols

This section provides a detailed protocol for the co-immunoprecipitation of endogenous
condensin Il complex from cultured human cells, followed by identification of interacting
proteins by mass spectrometry.

Protocol 1: Co-Immunoprecipitation of Endogenous
Condensin i

This protocol is optimized for the enrichment of the endogenous condensin Il complex and its
interacting partners from nuclear extracts.

Materials:

Cultured human cells (e.g., HeLa, HEK293T)
» Phosphate-buffered saline (PBS), ice-cold

e |P Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA,
0.1% (w/v) Tween20, supplemented with protease and phosphatase inhibitors)

e Nuclear Extraction Buffers (optional, for nuclear protein enrichment)

e Antibody against a condensin Il subunit (e.g., anti-NCAPH2, anti-NCAPD3)
o Control IgG from the same species as the primary antibody

o Protein A/G magnetic beads or agarose beads

o Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)

o Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)

o Neutralization Buffer (e.g., 1 M Tris-HCI, pH 8.5)

Procedure:

e Cell Culture and Harvest:
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o Culture cells to 80-90% confluency.
o Wash cells twice with ice-cold PBS.

o Harvest cells by scraping and pellet by centrifugation at 500 x g for 5 minutes at 4°C.

e Cell Lysis:
o Resuspend the cell pellet in ice-cold IP Lysis Buffer.
o Incubate on ice for 30 minutes with occasional vortexing to lyse the cells.

o For enrichment of nuclear proteins, a nuclear extraction protocol can be performed at this
stage.

o Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
o Transfer the supernatant (protein lysate) to a new pre-chilled tube.
e Pre-clearing the Lysate (Optional but Recommended):
o Add control IgG and protein A/G beads to the protein lysate.
o Incubate for 1 hour at 4°C with gentle rotation.

o Pellet the beads by centrifugation or using a magnetic rack and discard the beads. This
step reduces non-specific binding to the beads and IgG.

e Immunoprecipitation:
o Determine the protein concentration of the pre-cleared lysate.

o Incubate an appropriate amount of protein lysate (typically 1-2 mg) with the primary
antibody against the condensin Il subunit (or control IgG) for 2-4 hours or overnight at 4°C
with gentle rotation.

o Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another
1-2 hours at 4°C with gentle rotation.
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e Washing:
o Pellet the beads by centrifugation or using a magnetic rack.
o Discard the supernatant.

o Wash the beads 3-5 times with ice-cold Wash Buffer. With each wash, resuspend the
beads completely in the buffer and then pellet them.

 Elution:
o Elute the protein complexes from the beads using Elution Buffer.

o If using a low pH elution buffer, neutralize the eluate immediately with Neutralization
Buffer.

o Alternatively, resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10
minutes to elute and denature the proteins.

e Downstream Analysis:

o The eluted proteins are now ready for analysis by SDS-PAGE and Western blotting to
confirm the pulldown of the bait protein and known interactors, or for processing for mass
spectrometry analysis.

Protocol 2: Sample Preparation for Mass Spectrometry

Following a successful co-immunoprecipitation, the eluted protein complexes are processed for
identification by mass spectrometry.

Procedure:
 In-gel Digestion:
o Run the eluted samples on a short SDS-PAGE gel.
o Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue).

o Excise the entire protein lane.
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[e]

Destain the gel pieces.

(¢]

Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

[¢]

Digest the proteins overnight with trypsin.

[¢]

Extract the peptides from the gel pieces.

e LC-MS/MS Analysis:

o The extracted peptides are desalted and concentrated using C18 spin tips.

o Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
e Data Analysis:

o The raw mass spectrometry data is processed using a database search engine (e.g.,
Mascot, MaxQuant) to identify the proteins.

o Filter the identified proteins against the control IgG immunoprecipitation to identify specific
interacting partners.

o Perform quantitative analysis (e.g., label-free quantification or isotopic labeling) to
determine the relative abundance of the identified proteins.[7]

Mandatory Visualizations
Experimental Workflow
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Caption: Co-immunoprecipitation workflow for identifying condensin Il interacting proteins.
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Signaling Pathway: Regulation of Condensin Il Activity
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Caption: Regulation of condensin Il activity by mitotic kinases and interacting proteins.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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